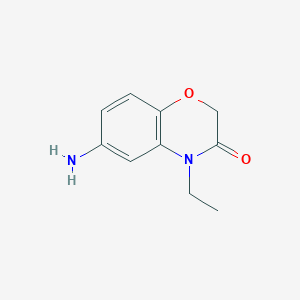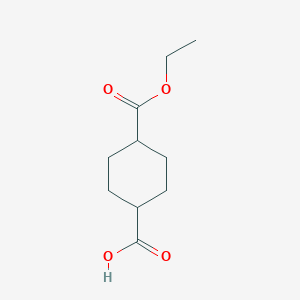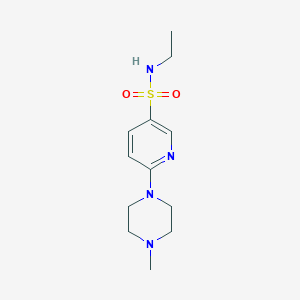
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound which belongs to the class of sulfonamides. It has been widely used in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a crucial role in various physiological processes such as bone resorption, angiogenesis, and tumor invasion. Inhibition of these enzymes may lead to the suppression of these processes, thereby providing potential therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- has various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- in laboratory experiments is its potential therapeutic applications. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. Studies have shown that this compound may have toxic effects on certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the research on 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)-. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and microbial infections. Additionally, further studies may be conducted to elucidate the mechanism of action of this compound and to identify its potential targets. Furthermore, future studies may explore the potential of this compound as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound with potential therapeutic applications. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. Further studies are needed to elucidate its mechanism of action and to identify its potential targets for drug development.
Métodos De Síntesis
The synthesis of 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- can be achieved using various methods. One of the commonly used methods involves the reaction of 3-pyridinesulfonamide with N-ethyl-4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has been used in various scientific research studies to investigate its potential as a therapeutic agent for the treatment of various diseases.
Propiedades
Número CAS |
38029-93-5 |
|---|---|
Nombre del producto |
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- |
Fórmula molecular |
C12H20N4O2S |
Peso molecular |
284.38 g/mol |
Nombre IUPAC |
N-ethyl-6-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H20N4O2S/c1-3-14-19(17,18)11-4-5-12(13-10-11)16-8-6-15(2)7-9-16/h4-5,10,14H,3,6-9H2,1-2H3 |
Clave InChI |
VKSFPOXEASNWNQ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C |
SMILES canónico |
CCNS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C |
Otros números CAS |
38029-93-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



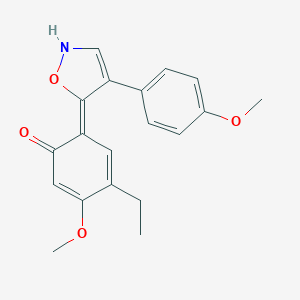
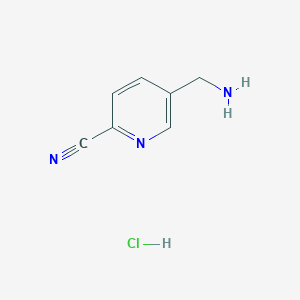

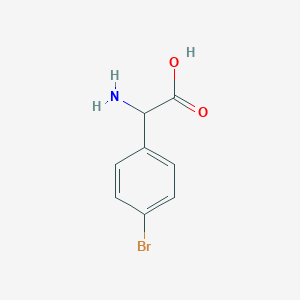
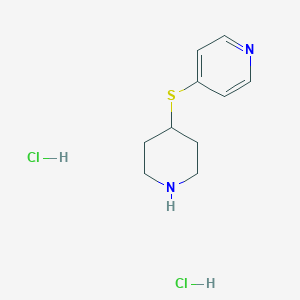
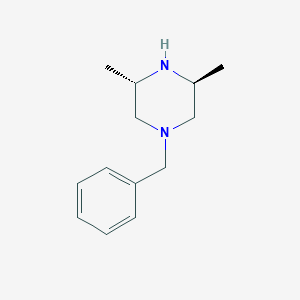

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)
